molecular formula C32H47F5O3S B13864937 (S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2

(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2

Cat. No.: B13864937
M. Wt: 606.8 g/mol
InChI Key: VWUXBMIQPBEWFH-STSJHAPQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

MG 132 is synthesized through a series of peptide coupling reactions. The synthesis typically involves the coupling of N-benzyloxycarbonyl-L-leucine with L-leucine and L-leucinal using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions usually involve anhydrous solvents like dimethylformamide (DMF) and are carried out under inert atmosphere .

Industrial Production Methods

Industrial production of MG 132 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

MG 132 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

MG 132 is extensively used in scientific research due to its ability to inhibit proteasome activity. Some key applications include:

    Chemistry: Used as a tool to study protein degradation pathways.

    Biology: Employed in cell biology to investigate the role of proteasomes in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of proteasome inhibitors for therapeutic use

Mechanism of Action

MG 132 exerts its effects by inhibiting the proteolytic activity of the 26S proteasome complex. It binds to the active site of the proteasome, preventing the degradation of ubiquitin-conjugated proteins. This inhibition leads to the accumulation of these proteins, which can trigger various cellular responses, including apoptosis. MG 132 also activates c-Jun N-terminal kinase (JNK1) and inhibits NF-κB activation, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MG 132

MG 132 is unique due to its reversible inhibition of the proteasome and its ability to permeate cells easily. Unlike some other inhibitors, MG 132 can inhibit both proteasomal and lysosomal proteases, making it a versatile tool in research .

Properties

Molecular Formula

C32H47F5O3S

Molecular Weight

606.8 g/mol

IUPAC Name

(7S,8R,9R,13S,14R,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28-,29+,30-,41?/m0/s1

InChI Key

VWUXBMIQPBEWFH-STSJHAPQSA-N

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2O)[C@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Origin of Product

United States

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